molecular formula C16H18N6OS B6471494 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2640954-38-5

2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

Cat. No.: B6471494
CAS No.: 2640954-38-5
M. Wt: 342.4 g/mol
InChI Key: JZQZVXTVPNOFRL-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is a synthetic organic compound with significant implications in various scientific fields. Its unique structure, comprising a combination of pyrimidine and piperidine rings, offers a wide range of chemical reactivity and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile typically involves a multi-step organic reaction sequence. Starting materials include substituted pyrimidine and piperidine derivatives. The key steps may involve nucleophilic substitution, cyclization, and functional group transformations. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes with optimization for cost-effectiveness and environmental considerations. Common techniques include batch processing and continuous flow synthesis, with the selection of appropriate reagents and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions where the sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can convert nitrile groups into corresponding amines.

  • Substitution: The pyrimidine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and amines, depending on the specific reaction pathways.

Scientific Research Applications

2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is extensively used in various fields:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reference compound in studying reaction mechanisms.

Biology: Employed in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Investigated for potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for targeting specific biological pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials, particularly in the development of new functional materials with unique properties.

Mechanism of Action

The compound's mechanism of action is often studied in the context of its biological applications. It may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, disrupting normal biological functions. The pyrimidine and piperidine moieties contribute to its affinity and specificity for these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

  • 2-(methylsulfanyl)pyrimidine derivatives

  • 4-piperidinyl pyrimidine compounds

Comparison: Compared to other similar compounds, 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which enhances its chemical reactivity and biological activity. Its structural features enable it to participate in a broader range of reactions and interact with a diverse array of biological targets.

There you go! This compound surely packs a punch in terms of versatility and applications. Anything else you’re curious about?

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZVXTVPNOFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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